molecular formula C21H27N3O4S B2600103 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone CAS No. 878058-26-5

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2600103
CAS RN: 878058-26-5
M. Wt: 417.52
InChI Key: PVGFQQKYXNUWIC-UHFFFAOYSA-N
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Description

2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anticancer Activity

The synthesis of novel sulfones with biologically active moieties, starting from compounds structurally similar to our compound of interest, has been explored for their potential anticancer activity. These studies involve the design and synthesis of derivatives carrying hydrazide, 1,2-dihydropyridine, chromene, and benzochromene moieties. The in vitro evaluation of these compounds, including their anticancer activity against breast cancer cell lines, highlights the potential of structurally related sulfones in cancer research. Such compounds offer a foundation for developing new therapeutics targeting cancer cells (Bashandy et al., 2011).

DNA Interaction and Photo-cleavage

Research on derivatives of pyridine sulfonyl ethanone oxime, closely related to our compound, demonstrates their ability to cleave DNA under UV irradiation. This activity is significant for biotechnological applications, such as gene editing and molecular biology experiments where controlled DNA cleavage is essential. The interaction with DNA and the subsequent cleavage highlight the compound's potential in studying DNA-protein interactions, mechanisms of genetic diseases, and the development of new therapeutic strategies targeting DNA (Andreou et al., 2016).

Synthesis of Hydroxypyrrolidines and Hydroxypiperidines

The stereoselective synthesis of cis and trans 2,3-disubstituted pyrrolidines and piperidines from γ-oxygenated-α,β-unsaturated sulfones has been reported. These compounds are prepared through intramolecular conjugate addition, demonstrating the versatility of sulfones in synthesizing complex nitrogen-containing heterocycles. The method showcases the potential application of related compounds in synthesizing bioactive molecules and natural product analogues with potential pharmaceutical applications (Carretero et al., 1996).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, including those with ligands derived from pyridin-2-yl-ethylidene and piperidin, demonstrate corrosion inhibition properties on mild steel in acidic environments. This application is crucial for materials science and engineering, offering insights into protecting metals from corrosion. The study bridges coordination chemistry with materials science, providing a foundation for developing new corrosion inhibitors (Das et al., 2017).

properties

IUPAC Name

2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c25-20(22-10-4-1-5-11-22)15-24-14-19(17-8-2-3-9-18(17)24)29(27,28)16-21(26)23-12-6-7-13-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGFQQKYXNUWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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